REACTION_CXSMILES
|
[H-].[Na+:2].[C:3]([O:6][CH2:7][CH3:8])(=[O:5])[CH3:4].[CH:9](OCC)=[O:10]>O(C(C)C)C(C)C>[CH2:7]([O:6][C:3](=[O:5])[CH:4]=[CH:9][O-:10])[CH3:8].[Na+:2] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O(C(C)C)C(C)C
|
Name
|
|
Quantity
|
2.36 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3.87 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at RT for 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was adjusted to 40° C
|
Type
|
CUSTOM
|
Details
|
did not rise above 42° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered under Argon
|
Type
|
WASH
|
Details
|
the solid rinsed with hexanes
|
Type
|
CUSTOM
|
Details
|
The resulting white solid, sodium (Z)-3-ethoxy-3-oxoprop-1-en-1-olate, was advanced without further purification
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C=C[O-])=O.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |